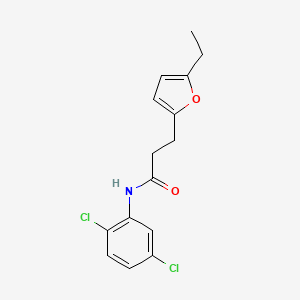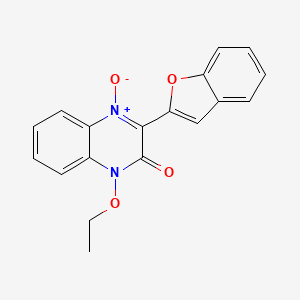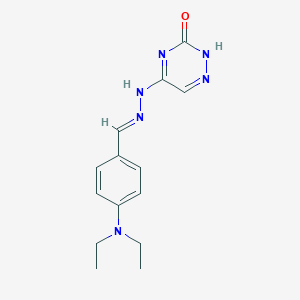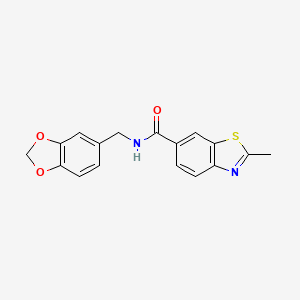![molecular formula C18H13ClN2O2 B5882818 N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide](/img/structure/B5882818.png)
N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide, also known as NPC, is a chemical compound that has been widely used in scientific research for its unique properties. The compound is a member of the naphthamide family, which has been studied extensively for their biological activities. NPC is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays an important role in DNA repair and cell survival.
Applications De Recherche Scientifique
N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide has been used extensively in scientific research as a tool to study the role of PARP-1 in various biological processes. PARP-1 is an enzyme that plays a critical role in DNA repair, and its inhibition by this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. This compound has also been used to study the role of PARP-1 in inflammation, oxidative stress, and cell death.
Mécanisme D'action
N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide acts as a potent inhibitor of PARP-1 by binding to the catalytic domain of the enzyme. PARP-1 is an enzyme that plays a critical role in DNA repair, and its inhibition by this compound leads to the accumulation of DNA damage, which ultimately results in cell death. This compound has been shown to be selective for PARP-1 over other PARP family members, making it a valuable tool for studying the specific role of PARP-1 in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Inhibition of PARP-1 by this compound leads to the accumulation of DNA damage, which ultimately results in cell death. This compound has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide is its selectivity for PARP-1 over other PARP family members. This makes it a valuable tool for studying the specific role of PARP-1 in various biological processes. Another advantage of this compound is its ability to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of future directions for research involving N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide. One area of interest is the development of new PARP inhibitors that are more potent and selective than this compound. Another area of interest is the use of PARP inhibitors, including this compound, in combination with other therapies for the treatment of cancer. Additionally, there is interest in the use of PARP inhibitors for the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, there is interest in the development of new methods for the delivery of PARP inhibitors, including this compound, to improve their efficacy and reduce their side effects.
Méthodes De Synthèse
The synthesis of N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide involves the reaction of 2-naphthoyl chloride with 2-chloroaniline in the presence of a base such as triethylamine. The reaction proceeds via an amide coupling mechanism to yield this compound as a white crystalline solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)carbamoyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-15-7-3-4-8-16(15)20-18(23)21-17(22)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBHICZRBDFUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5882756.png)


![N-(5-chloro-2-methoxyphenyl)-3-[(4-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5882789.png)


![N-benzyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882808.png)

![2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5882823.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5882826.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B5882831.png)